4-Fenil-4-oxazolin-2-ona

Descripción general

Descripción

4-Phenyl-4-oxazolin-2-one is a type of heterocyclic compound . It is used as a chiral auxiliary in stereoselective transformations . It is also used for α-amino acid synthesis and the preparation of β-lactam antibiotics .

Synthesis Analysis

The synthesis of 4-Phenyl-4-oxazolin-2-one involves an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

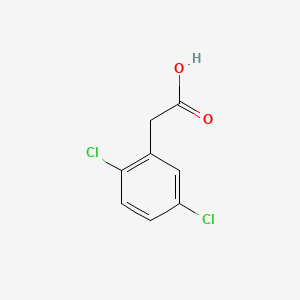

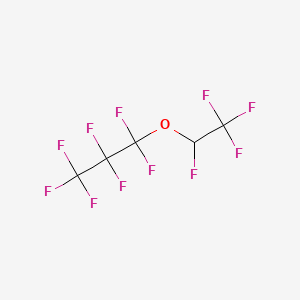

The molecular formula of 4-Phenyl-4-oxazolin-2-one is C9H7NO2 . It has a molecular weight of 161.16 .Chemical Reactions Analysis

4-Phenyl-4-oxazolin-2-one undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from solvent .Physical and Chemical Properties Analysis

4-Phenyl-4-oxazolin-2-one is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación

Síntesis estereoselectiva de oxazolidin-2-onas

La 4-Fenil-4-oxazolin-2-ona se utiliza en la síntesis estereoselectiva de oxazolidin-2-onas . Este proceso implica un aldol asimétrico y un protocolo de Curtius modificado, que utiliza un cierre de anillo intramolecular eficaz para acceder rápidamente a una gama de bloques de construcción de oxazolidin-2-ona . Esta estrategia también permite una síntesis total asimétrica sencilla y concisa de (−)-citoxazona .

Síntesis de heterociclos

Los compuestos de oxazolina, incluida la this compound, se utilizan como materiales de partida para la preparación de heterociclos . Estos compuestos han formado un gran número de moléculas potencialmente biológicamente activas sobre modificaciones .

Actividades biológicas

Los derivados de oxazolina, incluida la this compound, han sido durante mucho tiempo el foco de interés de investigación de los químicos orgánicos en el campo de la medicina, debido a las potenciales actividades biológicas que exhiben . Se ha informado que exhiben actividad biológica como actividad anticancerígena .

Síntesis de agentes antibacterianos

Las oxazolidin-2-onas funcionalizadas, incluida la this compound, se encuentran entre los compuestos heterocíclicos más interesantes, con usos tanto como productos farmacéuticos como intermedios sintéticos clave . Por ejemplo, la linezolida (LZD), el primer agente antimicrobiano sintético de oxazolidin-2-ona, ha mostrado una potente eficacia contra las bacterias grampositivas a través de la inhibición de la síntesis de proteínas bacterianas .

Síntesis de complejos de iridio organometálicos

La this compound se puede utilizar en la síntesis de complejos de iridio organometálicos . El tratamiento de [IrCl (cod)] 2 con (Z)-1-fenil-2- (4′,4′-dimetil-2′-oxazolin-2′-il)-et-1-en-1-ol (HL) en presencia de base produce el primer complejo Ir de esta clase de ligandos: Ir (κ 2 - N, O -L) (cod) (3) .

Protección del fragmento de ciclohexadieno en compuestos naturales

La this compound ha encontrado aplicación para la protección del fragmento de ciclohexadieno en varios compuestos naturales, por ejemplo, en la vitamina D .

Mecanismo De Acción

Target of Action

4-Phenyl-4-oxazolin-2-one, a derivative of oxazole, is known to have a wide spectrum of biological activities . Oxazoles and its derivatives are part of numerous medicinal compounds Oxazole derivatives have been reported to exhibit antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities.

Mode of Action

Oxazolidin-2-one based antibacterial agents, a related class of compounds, have a unique mechanism of action . They have gained popularity due to their use as chiral auxiliary in stereoselective transformations . The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol .

Biochemical Pathways

Oxazole derivatives have been reported to impact a variety of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant effects.

Action Environment

One study mentions that 4-benzylidene-2-phenyl-2-oxazolin-5-one undergoes two primary photochemical processes, geometric isomerization and hydrogen abstraction from solvent .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Phenyl-4-oxazolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing protective effects against oxidative damage . Additionally, 4-Phenyl-4-oxazolin-2-one can bind to specific protein receptors, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of 4-Phenyl-4-oxazolin-2-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Phenyl-4-oxazolin-2-one can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it can modulate the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions . The compound also affects cellular metabolism by enhancing the activity of key metabolic enzymes, leading to increased ATP production and improved cellular energy status .

Molecular Mechanism

At the molecular level, 4-Phenyl-4-oxazolin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function . Additionally, 4-Phenyl-4-oxazolin-2-one can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . For instance, it has been shown to inhibit the activity of certain proteases, preventing the degradation of key cellular proteins and promoting cell survival . Furthermore, 4-Phenyl-4-oxazolin-2-one can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The effects of 4-Phenyl-4-oxazolin-2-one can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that 4-Phenyl-4-oxazolin-2-one can have sustained effects on cellular function, including prolonged activation of signaling pathways and sustained changes in gene expression . The degradation products of 4-Phenyl-4-oxazolin-2-one can also have biological activity, which may complicate the interpretation of long-term studies .

Dosage Effects in Animal Models

The effects of 4-Phenyl-4-oxazolin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, 4-Phenyl-4-oxazolin-2-one can have toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the beneficial effects of 4-Phenyl-4-oxazolin-2-one are only seen within a specific dosage range, beyond which the compound becomes toxic .

Metabolic Pathways

4-Phenyl-4-oxazolin-2-one is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of 4-Phenyl-4-oxazolin-2-one . Additionally, 4-Phenyl-4-oxazolin-2-one can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Phenyl-4-oxazolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, 4-Phenyl-4-oxazolin-2-one can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions can affect the compound’s activity and function, as well as its overall bioavailability .

Subcellular Localization

4-Phenyl-4-oxazolin-2-one is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to specific organelles . For instance, 4-Phenyl-4-oxazolin-2-one can be targeted to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and modulate gene expression .

Propiedades

IUPAC Name |

4-phenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJBHVJHXKVCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955922 | |

| Record name | 4-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-80-9 | |

| Record name | 4-Oxazolin-2-one, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1294803.png)

![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)